Ethyltrifluoromethylaminoindane

Description

Contextualization within the 2-Aminoindane Chemical Class

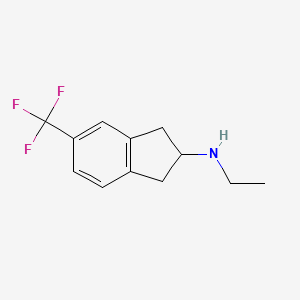

Ethyltrifluoromethylaminoindane (ETAI) is a member of the 2-aminoindane chemical class. wikipedia.orgwikiwand.com This class is characterized by an indane backbone, which is a bicyclic organic compound, with an amino group attached to the second position of the indane ring. ontosight.ai The core structure of these compounds makes them a subject of interest in the development of new research agents. ETAI's specific structure includes an ethyl group on the nitrogen atom of the amino group and a trifluoromethyl group at the fifth position of the indane ring. ontosight.ai

Significance as a Research Chemical and Primary Classification

ETAI is recognized as a research chemical, a substance used by scientists for medical and scientific research purposes. bluelight.org In pharmacological studies, it is classified as a selective serotonin (B10506) releasing agent (SSRA). wikipedia.orgbluelight.org This means it primarily acts by inducing the release of the neurotransmitter serotonin from presynaptic neurons, which leads to an increase in the extracellular concentration of serotonin. wikipedia.org This mechanism of action is associated with putative entactogenic effects, which are characterized by feelings of emotional communion and oneness. wikipedia.orgbluelight.org

Historical and Structural Relationship to Analogous Compounds (e.g., Fenfluramine (B1217885), MDAI)

The development and study of ETAI are linked to research on other psychoactive compounds. It is considered an aminoindane analogue of fenfluramine. wikipedia.orgbluelight.org Fenfluramine itself is a well-known serotonin releasing agent. wikipedia.org The structural modification from fenfluramine to an indane-based structure in ETAI was part of research exploring how changes in the molecular framework affect neurochemical activity.

ETAI also shares a structural class with 5,6-methylenedioxy-2-aminoindane (B1208349) (MDAI), another 2-aminoindane derivative. marefa.org MDAI was developed by a team at Purdue University in the 1990s and also functions as a selective serotonin releasing agent. bluelight.org Both ETAI and MDAI are examples of how the 2-aminoindane scaffold has been used to create compounds that selectively target the serotonin system. bluelight.orgwikipedia.org Research on these analogues, including indan (B1671822) analogues of fenfluramine and norfenfluramine, has been driven by an interest in understanding the structure-activity relationships that govern their pharmacological effects.

Chemical Properties of this compound

| Identifier | Data |

| IUPAC Name | N-ethyl-5-(trifluoromethyl)-2,3-dihydro-1H-inden-2-amine wikipedia.org |

| CAS Number | 205652-94-4 wikipedia.org |

| Molecular Formula | C12H14F3N wikipedia.org |

| Molar Mass | 229.246 g·mol−1 wikipedia.org |

| UNII | SU92GOM6PI ontosight.ai |

Structure

3D Structure

Properties

CAS No. |

205652-94-4 |

|---|---|

Molecular Formula |

C12H14F3N |

Molecular Weight |

229.24 g/mol |

IUPAC Name |

N-ethyl-5-(trifluoromethyl)-2,3-dihydro-1H-inden-2-amine |

InChI |

InChI=1S/C12H14F3N/c1-2-16-11-6-8-3-4-10(12(13,14)15)5-9(8)7-11/h3-5,11,16H,2,6-7H2,1H3 |

InChI Key |

PHTXVQQRWJXYPP-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1CC2=C(C1)C=C(C=C2)C(F)(F)F |

Origin of Product |

United States |

Structural Aspects and Chemical Derivatization in Ethyltrifluoromethylaminoindane Research

Chemical Classification as a N-Ethyl-5-trifluoromethyl-2-aminoindane

Ethyltrifluoromethylaminoindane is chemically classified as N-ethyl-5-(trifluoromethyl)-2-aminoindane. wikipedia.orgacs.org It is a member of the 2-aminoindane group, which are rigid analogs of phenethylamines. mdpi.com The structure consists of a bicyclic indane core, which is an aromatic benzene (B151609) ring fused to a cyclopentane (B165970) ring. An ethyl group is attached to the nitrogen atom of the amino group at the 2-position of the indane structure, and a trifluoromethyl group is substituted at the 5-position of the aromatic ring. wikipedia.orgnih.gov

ETAI is also recognized as an analog of fenfluramine (B1217885), a previously marketed anorectic drug. wikipedia.orgwikipedia.org Specifically, it was synthesized to study the effects of incorporating the flexible side-chain of phenylisopropylamines, like fenfluramine, into the more rigid five-membered ring of a 2-aminoindan. wikipedia.org This structural modification was intended to investigate changes in pharmacological and neurotoxic profiles. wikipedia.org The compound is also classified as a selective serotonin (B10506) releasing agent (SSRA). wikipedia.orgunodc.org

Influence of Trifluoromethyl Substitution on Chemical Profile

The introduction of a trifluoromethyl (-CF3) group into the chemical structure of aminoindanes significantly influences their chemical and pharmacological profile. The trifluoromethyl group is a highly lipophilic and electron-withdrawing moiety. researchgate.net This property can enhance the molecule's ability to cross cellular membranes, including the blood-brain barrier.

In medicinal chemistry, the trifluoromethyl group is often used as a bioisosteric replacement for other functional groups, such as a nitro group, to improve metabolic stability and potency. nih.govpsu.edu Studies on related compounds have shown that trifluoromethyl substitution can lead to increased metabolic stability in liver microsomes. nih.gov The strong electron-withdrawing nature of the CF3 group can also affect the electronic characteristics of the aromatic ring, potentially leading to stronger interactions with biological targets. researchgate.net For instance, the presence of a trifluoromethyl substituent has been associated with increased potency through the formation of multipolar bonds with carbonyl groups in target proteins. researchgate.net In the context of synthetic cathinones, a related class of compounds, the addition of a para-trifluoromethyl group has been shown to enhance selectivity towards the serotonin transporter (SERT). acs.org

Strategies for Chemical Derivatization and Analog Synthesis in Academic Studies

Academic research into this compound and its analogs has employed specific synthetic strategies to explore structure-activity relationships. A primary approach involves the modification of the 2-aminoindane backbone. researchgate.net The synthesis of aminoindane analogs often starts from a corresponding indanone precursor. frontiersin.org

One described method for creating 2-aminoindanes involves the intramolecular cyclization of a derivative of 3-phenylpropanoic acid to form an indanone. frontiersin.org This indanone is then treated with an alkyl nitrite (B80452) under acidic conditions to yield a hydroxyimino ketone (an oxime). frontiersin.org The final step is the reduction of this oxime to the corresponding aminoindane, often achieved through hydrogenation using a palladium on carbon catalyst. frontiersin.org

N-alkylation represents another key derivatization strategy. researchgate.net In the case of ETAI, this involves the addition of an ethyl group to the primary amine of 5-trifluoromethyl-2-aminoindane (TAI). wikipedia.org This allows for the investigation of how different alkyl substituents on the nitrogen atom affect the compound's interaction with biological targets.

Furthermore, the synthesis of ETAI and its parent compound, TAI, was part of a broader strategy to create conformationally restricted analogs of drugs like fenfluramine and norfenfluramine. wikipedia.org By incorporating the ethylamine (B1201723) side chain into the indane ring, researchers aimed to create molecules with altered pharmacological properties and potentially reduced neurotoxicity compared to their more flexible counterparts. wikipedia.org This approach of creating rigid analogs is a common strategy in medicinal chemistry to probe the bioactive conformation of a molecule and to optimize its properties.

Compound Information Table

| Compound Name | Abbreviation | Chemical Structure |

| This compound | ETAI | N-ethyl-5-(trifluoromethyl)-2-aminoindane |

| 5-Trifluoromethyl-2-aminoindane | TAI | 5-(trifluoromethyl)-2,3-dihydro-1H-inden-2-amine |

| Fenfluramine | N-ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine | |

| Norfenfluramine | 1-[3-(trifluoromethyl)phenyl]propan-2-amine | |

| 5,6-methylenedioxy-2-aminoindane (B1208349) | MDAI | 5,6-methylenedioxy-2,3-dihydro-1H-inden-2-amine |

| 5-iodo-2-aminoindane (B145790) | 5-IAI | 5-iodo-2,3-dihydro-1H-inden-2-amine |

| 2-aminoindane | 2-AI | 2,3-dihydro-1H-inden-2-amine |

| N-methyl-2-aminoindane | NM-2AI | N-methyl-2,3-dihydro-1H-inden-2-amine |

Pharmacological Profile and Molecular Mechanisms of Action of Ethyltrifluoromethylaminoindane

Characterization as a Selective Serotonin (B10506) Releasing Agent (SSRA)

ETAI is recognized as a selective serotonin releasing agent (SSRA). wikipedia.orgwikiwand.comyoutube.com Its chemical structure is analogous to fenfluramine (B1217885), another compound known for its serotonin-releasing properties. unodc.orgwikipedia.orgwikiwand.com As an SSRA, ETAI's primary mechanism involves inducing the release of serotonin from presynaptic neurons. wikipedia.org This action leads to an increase in the extracellular concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission. wikipedia.orgiiab.me The selectivity of ETAI for the serotonin system means it has a more pronounced effect on serotonin release compared to other monoamine neurotransmitters like dopamine (B1211576) and norepinephrine (B1679862). researchgate.netresearchgate.net

Interactions with Monoamine Transporters (MATs): Serotonin Transporter (SERT), Norepinephrine Transporter (NET), and Dopamine Transporter (DAT)

The function of ETAI is intrinsically linked to its interaction with monoamine transporters (MATs), which are responsible for the reuptake of monoamine neurotransmitters from the synaptic cleft back into the presynaptic neuron. wikipedia.org These transporters include the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT). wikipedia.org

ETAI acts as a substrate for these transporters, meaning it is taken up into the presynaptic neuron through them. wikipedia.orgwikiwand.com However, its affinity and potency differ among the three types of transporters. Research indicates that ETAI and its analogue, TAI, effectively inhibit the accumulation of serotonin in synaptosomes but are less potent at inhibiting the uptake of catecholamines (dopamine and norepinephrine) compared to fenfluramine and its metabolite norfenfluramine. researchgate.netresearchgate.net This preferential interaction with SERT over NET and DAT is a key characteristic of its selectivity as a serotonin releasing agent. researchgate.netresearchgate.net

| Transporter | Interaction with ETAI | Functional Outcome |

| SERT | High affinity substrate | Inhibition of serotonin reuptake and promotion of serotonin efflux. researchgate.netresearchgate.net |

| NET | Lower affinity compared to SERT | Less potent inhibition of norepinephrine reuptake. researchgate.netresearchgate.net |

| DAT | Lower affinity compared to SERT | Less potent inhibition of dopamine reuptake. researchgate.netresearchgate.net |

Molecular Mechanisms Governing Monoamine Transporter Reverse Transport and Neurotransmitter Efflux

The release of monoamines induced by agents like ETAI is a complex process that involves the reversal of the normal function of monoamine transporters. wikipedia.org Instead of transporting neurotransmitters from the synapse into the neuron (reuptake), the transporters are made to operate in reverse, moving cytoplasmic neurotransmitters out into the synapse (efflux). wikipedia.org This process is governed by a series of intracellular events.

Role of Intracellular Ionic Fluxes (Na+, Ca2+)

Intracellular ion concentrations, particularly of sodium (Na+) and calcium (Ca2+), play a crucial role in modulating the function of monoamine transporters. wikipedia.org The influx of Na+ is a key driver for the transport of substrates like ETAI into the neuron. Changes in the intracellular Na+ gradient can influence the direction of transport. An elevation in intracellular Ca2+ concentration is also implicated in the mechanisms that lead to transporter-mediated efflux. wikipedia.org This increase in intracellular Ca2+ can be triggered by various signaling pathways within the neuron.

Involvement of Protein Kinase C (PKC) Activation

Protein kinase C (PKC) is a family of enzymes that play a significant role in various cellular signaling pathways by phosphorylating target proteins. t3db.camdpi.com The activation of PKC is a critical step in the process of monoamine transporter reversal. wikipedia.org Some in-vitro studies suggest that the interaction of monoamine releasing agents with the trace amine-associated receptor 1 (TAAR1) can lead to PKC activation. wikiwand.com Activated PKC can then phosphorylate the monoamine transporters. This phosphorylation event is thought to induce a conformational change in the transporter protein, causing it to mediate the efflux of neurotransmitters instead of reuptake. wikipedia.org

Influence of Ca2+/Calmodulin-Dependent Protein Kinase II Alpha (CaMKIIα) Activation

Calcium/calmodulin-dependent protein kinase II alpha (CaMKIIα) is another key protein kinase involved in synaptic plasticity and neurotransmitter regulation. nih.govnih.govbiorxiv.org Similar to PKC, the activation of CaMKIIα is believed to be involved in the cascade of events leading to monoamine efflux. wikipedia.org An increase in intracellular Ca2+ can lead to the activation of CaMKIIα. nih.gov Activated CaMKIIα can then phosphorylate the monoamine transporters, contributing to the reversal of their transport direction and subsequent release of monoamines into the synapse. wikipedia.org

Contribution of Vesicular Monoamine Transporter 2 (VMAT2) to Cytoplasmic Monoamine Efflux

Inside the presynaptic neuron, monoamines are stored in synaptic vesicles by the action of the vesicular monoamine transporter 2 (VMAT2). iiab.mewikiwand.com Many monoamine releasing agents, in addition to their effects on plasma membrane transporters, also interact with VMAT2. wikipedia.orgwikiwand.com They can cause the release of monoamines from these vesicles into the cytoplasm of the neuron. iiab.me This action increases the cytoplasmic concentration of monoamines, making a larger pool of neurotransmitter available for efflux out of the cell via the reversed plasma membrane transporters. wikiwand.com While many releasing agents act on VMAT2, it is not a universal mechanism for all such compounds. wikipedia.org

No Scientific Evidence Found for Ethyltrifluoromethylaminoindane Activity at TAAR1

Following a thorough review of available scientific literature, no studies or data were found to support the functional agonism of this compound (ETAI) at the Trace Amine-Associated Receptor 1 (TAAR1). The compound is primarily characterized in scientific literature as a selective serotonin releasing agent (SSRA). wikipedia.orgiiab.me

The provided article outline is predicated on the interaction of this compound with TAAR1. As there is no scientific basis for this interaction documented in published research, it is not possible to generate an accurate and factual article on this specific topic. Creating content on the "Functional Agonism at the Trace Amine-Associated Receptor 1 (TAAR1) and Associated Signaling" for this compound would require fabricating data and research findings, which is beyond the scope of providing scientifically accurate information.

Research into TAAR1 has identified numerous other compounds that act as agonists, and their pharmacological profiles and signaling pathways are subjects of ongoing study. nih.govfrontiersin.orgqianlilab.orgnih.gov However, this compound is not mentioned in the context of TAAR1 agonism in the existing body of scientific work.

Structure Activity Relationship Sar Studies of Ethyltrifluoromethylaminoindane and Analogues

Elucidation of Structural Determinants for Selective Serotonin (B10506) Releasing Activity

ETAI, or N-Ethyl-5-trifluoromethyl-2-aminoindane, is recognized as a selective serotonin releasing agent (SSRA). wikipedia.org Its chemical structure is a key determinant of this activity. As a rigid analogue of amphetamine, the 2-aminoindane nucleus forms the core of ETAI. nih.gov The specific substitutions on this core structure significantly influence its interaction with monoamine transporters.

Research indicates that the trifluoromethyl (-CF3) group at the 5-position of the indane ring is a critical feature for its serotonergic selectivity. This is exemplified by comparing ETAI to its non-fluorinated parent compound, 2-aminoindane (2-AI). While 2-AI acts as a selective substrate for the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT), the addition of ring substituents, such as the trifluoromethyl group in ETAI, enhances its potency at the serotonin transporter (SERT) while diminishing its effects on DAT and NET. nih.gov

Furthermore, the N-ethyl group on the amine also contributes to its pharmacological profile. The cyclization of the side-chain, forming the indane ring system, differentiates ETAI from its open-chain analogue, fenfluramine (B1217885). This structural constraint is believed to contribute to its altered pharmacological and neurotoxic profile. mdpi.com

The pharmacological activity of various aminoindane derivatives demonstrates a clear SAR trend. Ring-substituted aminoindanes are generally classified as monoamine transport inhibitors with significant serotonin releasing activities mediated through SERT. researchgate.net For instance, derivatives like 5,6-methylenedioxy-2-aminoindane (B1208349) (MDAI) also exhibit potent serotonin and norepinephrine releasing actions. mdpi.com The nature and position of the substituent on the aromatic ring are thus crucial in determining the selectivity and potency of these compounds as serotonin releasing agents. nih.gov

Comparative Analysis of Pharmacological Profiles with Fenfluramine and MDAI Analogues

A comparative analysis of the pharmacological profiles of ETAI with fenfluramine and 5,6-methylenedioxy-2-aminoindane (MDAI) reveals significant differences and similarities rooted in their structural variations.

ETAI was synthesized as an indane analogue of fenfluramine to investigate the effects of constraining the ethylamine (B1201723) side chain. mdpi.com Both ETAI and fenfluramine are potent serotonin releasing agents. However, studies have shown that ETAI exhibits reduced neurotoxicity compared to fenfluramine. It is estimated that ETAI is approximately 50% less neurotoxic than fenfluramine. researchgate.netacs.org This reduction in neurotoxicity is a significant finding, suggesting that the rigid indane structure may mitigate some of the adverse effects associated with fenfluramine. mdpi.com

In vitro studies have demonstrated that while ETAI effectively inhibits the synaptosomal accumulation of serotonin, it is less effective at inhibiting the uptake of catecholamines (dopamine and norepinephrine) compared to fenfluramine. mdpi.com This indicates a higher selectivity of ETAI for the serotonin system.

MDAI, another aminoindane analogue, acts as a selective serotonin and norepinephrine releasing agent (SNRA). mdpi.com In contrast to MDMA, which is a balanced releaser of serotonin, norepinephrine, and dopamine, MDAI has a significantly reduced impact on dopamine release. mdpi.com This profile is somewhat similar to ETAI's selectivity for the serotonin system over catecholamine systems. However, the presence of the methylenedioxy ring in MDAI confers a different pharmacological profile compared to the trifluoromethyl group in ETAI. While both are considered entactogens, the specific subjective effects and potency can differ.

The following table summarizes the key pharmacological comparisons:

| Compound | Primary Mechanism of Action | Relative Neurotoxicity | Selectivity |

| Ethyltrifluoromethylaminoindane (ETAI) | Selective Serotonin Releasing Agent (SSRA) | ~50% less than Fenfluramine researchgate.netacs.org | High for SERT over DAT/NET mdpi.com |

| Fenfluramine | Serotonin Releasing Agent | Higher | Less selective than ETAI mdpi.com |

| 5,6-Methylenedioxy-2-aminoindane (MDAI) | Serotonin-Norepinephrine Releasing Agent (SNRA) | Reduced compared to MDMA mdpi.com | Selective for SERT/NET over DAT mdpi.com |

Application of Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Pharmacology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical relationships between the chemical structure of a molecule and its biological activity. mdpi.com In the context of ETAI and its analogues, QSAR can be a powerful tool for predicting the pharmacological properties of new compounds and for understanding the structural features that govern their activity as serotonin releasing agents.

While specific QSAR models exclusively for ETAI are not widely published, broader QSAR studies on phenethylamine (B48288) and amphetamine derivatives, which share structural similarities with aminoindanes, provide valuable insights. mdpi.comd-nb.info These models often highlight the importance of electronic and steric properties of substituents on the aromatic ring in determining the affinity and activity at monoamine transporters.

A 3D-QSAR study on a library of compounds including amphetamine derivatives and indanones aimed to define a pharmacophore for SERT uptake. nih.gov Such a model identifies the key three-dimensional arrangement of chemical features necessary for a molecule to interact with the transporter. The development of a reliable pharmacophore for SERT uptake activity can aid in the design of new ligands with desired properties, potentially with reduced side effects. nih.gov

The general principles from these QSAR studies can be applied to ETAI and its analogues. For instance, the electron-withdrawing nature of the trifluoromethyl group in ETAI likely plays a significant role in its interaction with SERT, a feature that can be quantified and incorporated into a QSAR model. The model would likely confirm that specific steric and electrostatic fields around the indane scaffold are crucial for potent and selective serotonin release.

The application of QSAR in this area allows for the virtual screening of novel aminoindane derivatives, predicting their potential as selective serotonin releasing agents before they are synthesized and tested in the lab. This predictive capability can significantly accelerate the drug discovery process and help in designing compounds with improved pharmacological profiles.

Stereochemical Considerations in Ligand-Receptor Interactions

The 2-aminoindane structure of ETAI contains a chiral center at the carbon atom bearing the amino group. google.com This means that ETAI can exist as two different stereoisomers, specifically enantiomers (non-superimposable mirror images), which are designated as (R)-ETAI and (S)-ETAI. nih.gov

Stereochemistry is a critical factor in the interaction of drugs with their biological targets, such as transporters and receptors, which are themselves chiral environments. nih.gov The three-dimensional arrangement of atoms in a molecule can significantly affect its binding affinity and efficacy. It is common for one enantiomer of a chiral drug to be more active or have a different pharmacological profile than the other. nih.gov

A patent for 2-aminoindane compounds highlights that the invention includes compounds of either the R- or S-stereochemistry at the chiral carbon. google.com It also mentions that an isolated R- or S-enantiomer can be used as a pure enantiomer or in a mixture where one enantiomer is present in a greater amount. This underscores the recognition within the field that the stereochemical configuration is a key aspect of the compound's properties.

Therefore, it is highly probable that the (R) and (S) enantiomers of ETAI exhibit different affinities and/or efficacies at the serotonin transporter. The precise nature of these differences would require experimental testing of the separated enantiomers. Such studies would be crucial for a complete understanding of the structure-activity relationship of ETAI and for the potential development of a single-enantiomer drug with a more refined and potentially safer pharmacological profile.

Based on a comprehensive search of publicly available scientific literature, there is currently insufficient data to generate a detailed article on the metabolic pathways and biotransformation of this compound (ETAI) that would meet the specific requirements of the provided outline.

Detailed research findings, including specific metabolites identified in Phase I and Phase II transformations, the enzymatic systems involved, disposition and elimination data from animal models, and comparative metabolic studies for this particular compound, are not available in the public domain.

Studies on structurally related but distinct compounds, such as 2-aminoindane (2-AI) and N-methyl-2-aminoindane (NM-2-AI), have been published nih.govresearchgate.netnih.gov. For instance, research on 2-AI and NM-2-AI identified metabolites formed through hydroxylation, acetylation, and sulfation in preclinical models nih.govresearchgate.net. However, these findings cannot be directly extrapolated to this compound due to structural differences, such as the N-ethyl group and the trifluoromethyl substituent, which would significantly influence its metabolic fate.

Fulfilling the request would necessitate access to proprietary preclinical trial data or unpublished research, which is beyond the scope of publicly accessible information. Therefore, it is not possible to provide a scientifically accurate and thorough article strictly adhering to the requested outline for this compound at this time.

Preclinical Research Models for Investigating Ethyltrifluoromethylaminoindane

In Vitro Cellular Assays for Receptor Binding and Transporter Function

Utilization of Human and Rodent Cell Lines for Binding Studies

To characterize the binding profile of a compound like ETAI, researchers typically employ cell lines that are genetically modified to express specific human or rodent receptors and transporters. Radioligand binding assays are a standard method used to determine the affinity of a compound for these targets. acs.orgresearchgate.net In these assays, a radiolabeled compound with known binding characteristics is incubated with cell membranes expressing the target of interest. The test compound, such as ETAI, is then added at various concentrations to compete with the radioligand for binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value, which can be used to calculate the binding affinity (Ki).

While specific binding data for ETAI is not widely published, the foundational study by Cozzi and colleagues in 1998 would have utilized such methods to determine its selectivity for serotonin (B10506) transporters over dopamine (B1211576) and norepinephrine (B1679862) transporters. wikipedia.org

Interactive Data Table: Representative Binding Affinity Assay

| Target | Radioligand | Test Compound | Result (Ki, nM) |

| Serotonin Transporter (SERT) | [³H]citalopram | ETAI | Data Not Available |

| Dopamine Transporter (DAT) | [³H]WIN 35,428 | ETAI | Data Not Available |

| Norepinephrine Transporter (NET) | [³H]nisoxetine | ETAI | Data Not Available |

This table represents a typical format for presenting binding affinity data; specific values for ETAI are not publicly available.

Functional Assays for Neurotransmitter Release and Reuptake Dynamics

Functional assays move beyond simple binding to measure the actual biological effect of a compound on cellular processes. For a suspected serotonin releasing agent like ETAI, key functional assays would involve measuring its ability to evoke the release of neurotransmitters from and inhibit their reuptake into nerve terminals (synaptosomes) or cultured cells. dntb.gov.ua

These experiments often involve pre-loading rat brain synaptosomes or cultured cells with a radiolabeled neurotransmitter, such as [³H]serotonin. The cells are then exposed to the test compound, and the amount of radioactivity released into the surrounding medium is measured. The concentration of the compound that produces 50% of the maximum releasing effect is termed the EC50 value. The potency of ETAI as a serotonin releaser would have been determined using such a functional assay.

Assessment of Compound-Induced Cellular Effects

Beyond its primary mechanism of action, it is important to assess a compound's other potential effects on cells, such as cytotoxicity. Standard cytotoxicity assays measure cell viability and death following exposure to a compound. nih.gov These can include assays that measure membrane integrity (e.g., lactate (B86563) dehydrogenase release) or metabolic activity (e.g., MTT assay). The initial research on ETAI suggested it has reduced neurotoxicity compared to fenfluramine (B1217885), indicating that such cellular effect assessments were likely performed. wikipedia.org

In Vivo Animal Models for Pharmacological Characterization

In vivo models are indispensable for understanding the complex physiological and behavioral effects of a compound in a living organism.

Rodent Models (e.g., Rats, Mice) in Neurochemical and Behavioral Investigations

Interactive Data Table: Representative In Vivo Microdialysis Findings

| Brain Region | Neurotransmitter | Compound | Peak Effect (% of Baseline) |

| Striatum | Serotonin | ETAI | Data Not Available |

| Striatum | Dopamine | ETAI | Data Not Available |

This table illustrates how data from in vivo microdialysis studies are typically presented; specific findings for ETAI are not publicly available.

Zebrafish Models for High-Throughput Screening and Mechanistic Studies

The zebrafish (Danio rerio) has emerged as a powerful model organism for high-throughput screening (HTS) of chemical compounds due to its rapid development, genetic tractability, and optical transparency. nih.govresearchgate.net Zebrafish larvae can be arrayed in multi-well plates, allowing for the automated testing of large numbers of compounds for various biological effects, including behavioral changes and developmental toxicity. ahajournals.orgnih.gov

Despite the advantages of this model, there is no publicly available scientific literature to indicate that Ethyltrifluoromethylaminoindane has been studied in zebrafish models for high-throughput screening or for mechanistic investigations. Such studies could potentially be used to rapidly screen for novel biological activities or to investigate the genetic pathways affected by the compound.

Studies on Gene Expression Modulation and Metabolic Pathway Alterations in Animal Systems

As of the latest available scientific literature, no specific preclinical studies in animal models have been published that detail the effects of this compound on gene expression modulation or metabolic pathway alterations. Extensive searches of academic and research databases did not yield any empirical data, including detailed research findings or data tables, for this particular compound.

The study of how novel chemical entities modulate gene expression and alter metabolic pathways is a critical component of preclinical research. This type of investigation typically involves the use of various animal models, where the administration of the compound is followed by the analysis of tissues and biofluids. Methodologies such as transcriptomics (e.g., RNA sequencing) are employed to understand changes in gene expression, while metabolomics techniques are used to profile shifts in metabolic pathways.

While the broader class of aminoindane derivatives has been a subject of scientific inquiry for their various biological activities, the specific effects of the ethyl and trifluoromethyl substitutions, as found in this compound, on genetic and metabolic systems in vivo have not been documented in publicly accessible research. Therefore, there are no established research findings, data tables, or identified gene or metabolic pathway modulations to report for this compound.

Future preclinical research on this compound would be necessary to elucidate its potential pharmacological and toxicological profiles at the molecular level. Such studies would provide valuable insights into its mechanisms of action and its interactions with biological systems.

Advanced Methodologies in Ethyltrifluoromethylaminoindane Research

Analytical Techniques for Compound Detection and Quantification in Research Matrices

The detection and quantification of ETAI in various research matrices, from simple solutions to complex biological fluids like plasma and urine, rely on a suite of powerful analytical techniques. The choice of method often depends on the specific requirements of the study, such as the need for high sensitivity, selectivity, or rapid screening capabilities.

Hyphenated chromatography-mass spectrometry techniques are the cornerstone of modern analytical toxicology and drug metabolism studies. researchgate.net Both liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS) offer high selectivity and sensitivity for the detection of ETAI and its potential metabolites.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is highly versatile for analyzing a wide range of compounds, including those that are thermally labile or non-volatile. researchgate.net For ETAI, a reversed-phase LC method would typically be employed to separate the compound from other matrix components. The separated analyte is then introduced into the mass spectrometer, where it is ionized (commonly via electrospray ionization - ESI) and fragmented. The selection of specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode provides exceptional selectivity and allows for accurate quantification even at very low concentrations in complex biological matrices. nih.gov While specific LC-MS/MS parameters for ETAI are not widely published, methods developed for other aminoindanes or amphetamine analogues can be readily adapted. rsc.orgnih.gov

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): GC-MS is a robust and widely used technique in forensic drug analysis. scispace.com For aminoindanes like ETAI, derivatization is often employed to improve their chromatographic properties and produce characteristic mass spectra. nih.govmdpi.com Reagents such as N-methyl-bis(trifluoroacetamide) (MBTFA), heptafluorobutyric anhydride (B1165640) (HFBA), or ethyl chloroformate (ECF) can be used to create derivatives that are more volatile and less prone to peak tailing. nih.govmdpi.com The use of a tandem mass spectrometer enhances selectivity by monitoring specific fragmentation patterns, which is particularly useful for distinguishing between structurally similar compounds. scispace.com

Table 1: Representative GC-MS Derivatization Reagents for Aminoindane Analysis

| Derivatizing Agent | Abbreviation | Typical Reaction | Benefit for Aminoindanes |

|---|---|---|---|

| N-methyl-bis(trifluoroacetamide) | MBTFA | Acylation of the amine group | Increased volatility and characteristic fragment ions nih.gov |

| Heptafluorobutyric anhydride | HFBA | Acylation of the amine group | Enhanced chromatographic separation and mass spectral distinction nih.gov |

| Ethyl chloroformate | ECF | Carbamate formation | Successful derivatization for improved peak shape and abundance nih.gov |

Direct Analysis in Real Time-Mass Spectrometry (DART-MS) is an ambient ionization technique that allows for the rapid analysis of samples with minimal or no preparation. researchgate.net This makes it a valuable tool for high-throughput screening of seized drug samples or for preliminary toxicological investigations. nih.govacs.org For the analysis of ETAI, a sample could be introduced directly into the DART ion source, where it is desorbed and ionized by a stream of heated, excited gas (typically helium or nitrogen). The resulting ions are then analyzed by a mass spectrometer. While specific DART-MS studies on ETAI are not prevalent, the technique has been successfully applied to the screening of a wide array of novel psychoactive substances, including other aminoindanes and related compounds. researchgate.netresearchgate.netnih.gov The speed of DART-MS makes it an attractive option for initial screening before more time-intensive quantitative analysis by LC-MS/MS or GC-MS/MS.

While mass spectrometry-based methods are dominant, spectrometric and electrochemical assays can offer alternative or complementary approaches for the analysis of ETAI.

Spectrometric Methods: Ultraviolet-Visible (UV-Vis) spectroscopy could be used for the quantification of ETAI in relatively simple matrices, provided there are no interfering substances that absorb at the same wavelength. However, its lack of selectivity makes it unsuitable for complex biological samples without extensive cleanup. Fluorescence spectroscopy might offer higher sensitivity and selectivity if ETAI or a derivative is fluorescent.

Electrochemical Assays: As ETAI is a serotonin-releasing agent, electrochemical methods can be employed to detect the released serotonin (B10506) as an indirect measure of ETAI's activity. wikipedia.org Techniques like fast-scan cyclic voltammetry (FSCV) can monitor real-time changes in serotonin concentration in brain tissue or in vitro preparations. bamu.ac.in Furthermore, direct electrochemical detection of ETAI may be possible. Compounds with electroactive moieties can be oxidized or reduced at an electrode surface, generating a measurable current that is proportional to the concentration. researchgate.netnih.gov Modified electrodes, for instance, those incorporating graphene or nanoparticles, can enhance the sensitivity and selectivity of detection for neurotransmitters and potentially for compounds like ETAI. nih.govresearchgate.net An aptamer-based biosensor that specifically binds to serotonin could also be used for its continuous monitoring. researchgate.net

Table 2: Potential NMR Spectroscopy Applications for Ethyltrifluoromethylaminoindane (ETAI) Research

| NMR Technique | Information Provided | Relevance to ETAI |

|---|---|---|

| ¹H NMR | Number, environment, and connectivity of hydrogen atoms | Confirms the presence of the ethyl group and protons on the indane ring system. researchgate.net |

| ¹³C NMR | Number and chemical environment of carbon atoms | Confirms the carbon skeleton of the molecule, including the trifluoromethyl-substituted benzene (B151609) ring. nih.gov |

| ¹⁹F NMR | Presence and environment of fluorine atoms | Provides a highly specific signal for the CF₃ group, useful for identification and quantification. nih.govresearchgate.net |

| 2D NMR (COSY, HSQC, HMBC) | Connectivity between atoms | Unambiguously assigns all proton and carbon signals, confirming the complete structure of ETAI. |

The successful analysis of ETAI in biological matrices such as plasma, serum, or urine is highly dependent on the sample preparation method. tandfonline.comarxiv.orgpensoft.net The primary goal of sample preparation is to remove interfering substances like proteins and lipids that can suppress the analytical signal and damage the analytical instrumentation, and to concentrate the analyte to a detectable level. arxiv.orgresearchgate.net

Commonly used techniques include:

Protein Precipitation (PPT): This is a simple and rapid method where a solvent like acetonitrile (B52724) or methanol (B129727) is added to the sample to precipitate proteins. rsc.org While effective for removing the bulk of proteins, it may not remove other interferences.

Liquid-Liquid Extraction (LLE): This technique involves partitioning the analyte between the aqueous biological sample and an immiscible organic solvent. By selecting a solvent in which ETAI is highly soluble, it can be efficiently extracted from the matrix. arxiv.orgresearchgate.net

Solid-Phase Extraction (SPE): SPE offers a more selective cleanup than PPT or LLE. A cartridge containing a solid sorbent is used to retain the analyte of interest while interfering compounds are washed away. tandfonline.comarxiv.org The choice of sorbent (e.g., C18 for reversed-phase, or a mixed-mode cation exchange for basic compounds like ETAI) is critical for optimal recovery. pensoft.net

The choice of the optimal sample preparation strategy will depend on the analytical method being used and the specific biological matrix. tandfonline.comarxiv.org

Computational Approaches for Predictive Modeling and Mechanistic Insight

In silico methods are increasingly used to predict the properties of new compounds and to gain insight into their mechanisms of action, thereby reducing the need for extensive and costly laboratory experiments. nih.govpensoft.net

Predictive Metabolism: Computational tools can predict the likely sites of metabolism on the ETAI molecule by cytochrome P450 (CYP) enzymes. acs.orgnih.gov These predictions are based on the chemical structure of the compound and knowledge of the substrate specificities of different CYP isoforms. nih.gov For example, software can identify which carbon atoms are most likely to be hydroxylated or which functional groups might undergo N-dealkylation. researchgate.netresearchgate.net This information is invaluable for guiding the search for metabolites in experimental studies.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. bamu.ac.inacs.org For aminoindanes, QSAR studies can be used to predict the serotonin-releasing potency of new analogues based on their physicochemical properties or calculated molecular descriptors. researchgate.nettandfonline.commdpi.com These models can help in designing new compounds with desired activity profiles.

Molecular Docking: Molecular docking simulations can be used to predict how ETAI binds to its target, the serotonin transporter (SERT). nih.govnih.gov By docking the ETAI molecule into a 3D model of the SERT protein, researchers can visualize the potential binding interactions, such as hydrogen bonds and hydrophobic interactions, that are important for its activity. researchgate.netresearchgate.netosti.gov These studies can provide a rational basis for understanding why ETAI acts as a serotonin-releasing agent and can guide the design of new, more potent, or selective compounds. nih.govgithub.com

Mass Spectra Prediction: Computational tools are also being developed to predict the mass spectra of small molecules. arxiv.orgarxiv.org These tools can generate a theoretical mass spectrum for a given chemical structure, which can then be compared to experimentally obtained spectra to aid in compound identification. This is particularly useful in the context of novel psychoactive substances where reference standards may not be available.

Application of Artificial Intelligence in Chemical Activity and Interaction Prediction

Artificial intelligence (AI) and machine learning (ML) have become powerful tools in predicting the biological activities and interactions of chemical compounds. For a novel compound such as this compound, AI models could be trained on large datasets of known molecules to predict its potential pharmacological effects. These models can identify subtle structure-activity relationships that are not immediately apparent to human researchers.

AI algorithms, including deep neural networks and support vector machines, can be employed to build predictive models for various endpoints, such as receptor binding affinity, toxicity, and metabolic stability. By representing the structure of this compound in a machine-readable format, such as molecular fingerprints or graph-based representations, these models can forecast its likely biological profile, thereby guiding and prioritizing experimental studies.

Data-Driven and Mechanism-Driven Modeling for Pharmacological and Biological Evaluation

Data-driven and mechanism-driven modeling are complementary approaches that can provide a comprehensive understanding of a compound's pharmacological and biological effects. A data-driven approach for this compound would involve analyzing existing experimental data, however limited, to identify patterns and correlations. This could involve quantitative structure-activity relationship (QSAR) modeling, where the biological activity is correlated with the physicochemical properties of the molecule.

Mechanism-driven modeling, on the other hand, focuses on simulating the underlying biological processes. For this compound, this could involve creating mathematical models of its interaction with specific biological pathways or receptor systems. These models, often based on differential equations, can simulate the dynamic behavior of the system in response to the compound, offering insights into its mechanism of action. The integration of both data-driven and mechanism-driven models can lead to more robust and predictive pharmacological evaluations.

Integration of High-Throughput Screening (HTS) Data in Predictive Models

Should this compound be included in an HTS campaign, the resulting data on its activity (or lack thereof) against a panel of targets would be invaluable. This data could be used to train and validate the AI and data-driven models mentioned previously. For instance, HTS results could refine predictions of its target profile and potential off-target effects. Predictive models built on diverse HTS datasets can help to virtually screen the compound against a wider range of biological targets than what is feasible to test experimentally.

Future Directions and Emerging Research Avenues for Ethyltrifluoromethylaminoindane

Exploration of Novel Analogues and Derivatives with Refined Pharmacological Profiles

A significant area of future research involves the rational design, synthesis, and pharmacological evaluation of novel analogues and derivatives of ETAI. The primary goal is to refine the pharmacological profile, aiming to enhance selectivity for the serotonin (B10506) transporter (SERT) while minimizing off-target activities that could lead to undesirable effects. The 2-aminoindane scaffold provides a versatile platform for chemical modification. unodc.orgajrconline.org

Key strategies in developing novel analogues include:

Ring Substitution: Introducing different functional groups onto the aromatic ring of the indane structure can significantly alter a compound's potency and selectivity. The trifluoromethyl group at the 5-position in ETAI is a key feature, and exploring other electron-withdrawing or donating groups at this and other positions could yield compounds with varied properties.

N-Alkylation: The N-ethyl group of ETAI can be substituted with other alkyl or more complex groups to modulate interaction with the serotonin transporter. unodc.org

Bioisosteric Replacement: Replacing parts of the molecule with other chemical groups that retain similar physical or chemical properties can lead to improved pharmacological characteristics. For example, the development of aminoindane analogues of MDMA, such as 5,6-methylenedioxy-2-aminoindane (B1208349) (MDAI) and 5-iodo-2-aminoindane (B145790) (5-IAI), was aimed at creating selective serotonin releasers with potentially reduced neurotoxicity. wikipedia.org

This line of research is fundamentally a structure-activity relationship (SAR) study, where systematic changes to the molecular structure are correlated with changes in biological activity. ub.edunih.govmdpi.com The objective is to identify compounds that retain potent and selective serotonin-releasing activity but have a reduced risk of adverse effects sometimes associated with less selective agents. nih.govnih.govresearchgate.net

Table 1: Representative Aminoindane Analogues and Related Serotonin Releasing Agents

Compound Name Abbreviation Primary Mechanism of Action Reference N-Ethyl-5-trifluoromethyl-2-aminoindane ETAI Selective Serotonin Releasing Agent (SSRA) nih.gov 5,6-Methylenedioxy-2-aminoindane MDAI Selective Serotonin Releasing Agent (SSRA) [7, 30] 5-Iodo-2-aminoindane 5-IAI Selective Serotonin Releasing Agent (SSRA) nih.gov 5,6-Methylenedioxy-N-methyl-2-aminoindane MDMAI Selective Serotonin Releasing Agent (SSRA) Fenfluramine (B1217885) Serotonin Releasing Agent (SRA)

Advanced Mechanistic Elucidation of SSRA Activity and Transporter Reversal

ETAI and other SSRAs function by a distinct mechanism compared to serotonin reuptake inhibitors (SSRIs). wikipedia.org While SSRIs block the transporter from the outside, SSRAs are substrates for the monoamine transporters (MATs). nih.gov They are transported into the presynaptic neuron, which then triggers a reversal of the transporter's normal function. wikipedia.org Instead of taking serotonin up from the synapse, the transporter begins to efflux serotonin from the neuron's cytoplasm into the synapse, a process known as carrier-mediated release. wikipedia.orgnih.gov

Future research will focus on a more granular understanding of this process:

Transporter Conformational Changes: Investigating the precise structural changes within the serotonin transporter (SERT) as it binds to and translocates substrates like ETAI, and how this leads to the outward-facing, releasing state.

Role of Intracellular Signaling: Some monoamine releasers are known to interact with the intracellular trace amine-associated receptor 1 (TAAR1), which can modulate transporter function through protein kinase signaling pathways. wikipedia.org Elucidating whether ETAI or its analogues engage this or other intracellular signaling pathways to facilitate transporter reversal is a key area for investigation.

VMAT2 Interaction: Many releasing agents also interact with the vesicular monoamine transporter 2 (VMAT2), causing monoamines to move from synaptic vesicles into the cytoplasm, thereby increasing the pool of neurotransmitter available for release. wikipedia.org Determining the extent to which ETAI affects VMAT2 is crucial for a complete mechanistic picture.

A deeper understanding of these mechanisms is essential for designing future molecules that can precisely control serotonin release without causing unintended downstream effects.

Development of Refined In Vitro and In Silico Models for Predictive Pharmacology

To accelerate the discovery and development of novel compounds like ETAI analogues, research is increasingly relying on advanced predictive models. These models allow for high-throughput screening and better prediction of a compound's in vivo effects, reducing the reliance on slower, more resource-intensive testing. nih.gov

In Vitro Models: These laboratory-based assays provide crucial data on a compound's biological activity. Future developments will focus on creating more biologically relevant systems.

Cell-Based Assays: The use of cell lines, such as HEK293, that are engineered to express specific human monoamine transporters (hSERT, hDAT, hNET) is a standard method for assessing a compound's potency and selectivity as an uptake inhibitor or releaser. ub.edu

Organoid Models: The development of human intestinal organoids rich in enterochromaffin (EC) cells, which are a major source of peripheral serotonin, offers a sophisticated platform to study serotonin release in a more complex, tissue-like environment. oup.com Such models could be adapted to study the effects of SSRAs in a system that better mimics human physiology. oup.com

Brain Slice Preparations: Using living brain slices allows for the study of neuronal firing rates and neurotransmitter release in an intact circuit, providing insights into how compounds affect neural network activity. bohrium.com

In Silico Models: These computational methods use computer simulations to predict pharmacological properties based on a molecule's structure.

Virtual Screening (VS): With the availability of high-resolution crystal structures of the serotonin transporter, it is possible to computationally "dock" thousands of virtual compounds into the transporter's binding site to predict their affinity. nih.govacs.org This allows for the rapid screening of large chemical libraries to identify promising candidates.

Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to correlate chemical structures with biological activities, creating predictive models for new compounds. mdpi.com

Machine Learning (ML): Advanced ML and artificial intelligence (AI) applications are being developed to create highly accurate predictive models for various pharmacological properties, including binding affinity to serotonin receptors and transporters. mdpi.comacs.org

Table 2: Emerging Models for Predictive Pharmacology of Serotonin Releasing Agents

Model Type Specific Example Purpose Reference In Vitro HEK293 cells expressing hSERT Measure binding affinity, uptake inhibition, and releasing potency. EC cell-rich intestinal organoids Quantify serotonin release from a complex human tissue model. mdpi.com Brain slice preparations Assess effects on neuronal firing and neurotransmission in native circuits. In Silico Structure-based virtual screening Predict binding affinity by docking ligands to SERT crystal structures. [3, 5] QSAR Models Predict biological activity based on chemical structure. wikipedia.org Machine Learning / AI Develop highly accurate predictive models for serotonergic activity. nih.gov

Integration of Multi-Omics Data for Comprehensive Systemic Understanding in Preclinical Research

A frontier in pharmacological research is the integration of multiple "omics" datasets—such as genomics, transcriptomics, proteomics, and metabolomics—to build a holistic, systems-level understanding of a drug's effects. While this approach is currently being applied to clinically used antidepressants like SSRIs, its application to preclinical research on novel agents like ETAI represents a significant future direction. mdpi.comnih.gov

Pharmaco-genomics/metabolomics: In clinical studies of SSRIs, researchers have linked genetic variations (e.g., SNPs in genes for drug-metabolizing enzymes like CYP2C19) to differences in drug and metabolite levels in the blood, which in turn correlate with treatment response. mdpi.com Similar preclinical studies on ETAI could identify genetic factors that influence its metabolism and efficacy.

Predictive Biomarkers: By integrating multi-omics data from preclinical models, researchers could identify potential biomarkers (e.g., specific metabolites, gene expression patterns) that predict the pharmacological response to ETAI or its analogues. nih.gov This would be invaluable for understanding its mechanism of action and for the potential translation of these findings to clinical settings.

This integrative approach promises to move beyond a single-target view of drug action to a comprehensive understanding of how a compound like ETAI interacts with the entire biological system.

Q & A

Q. What are the recommended synthetic pathways for Ethyltrifluoromethylaminoindane (ETAI), and what safety protocols are critical during synthesis?

ETAI synthesis typically involves trifluoromethylation of an indane scaffold, followed by ethylamine functionalization. Key steps include electrophilic trifluoromethylation using reagents like silver fluoride (AgF) or saccharin-derived electrophiles . Safety protocols must prioritize handling volatile solvents (e.g., carbon disulfide) and reactive intermediates. A thorough hazard analysis, including risk assessments for flammability and toxicity, is essential before scaling reactions. Reference guidelines such as Prudent Practices in the Laboratory (National Academies Press, 2011) should inform experimental design .

Q. How can researchers characterize ETAI’s purity and structural integrity?

High-performance liquid chromatography (HPLC) paired with mass spectrometry (MS) is standard for purity assessment. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming trifluoromethyl and ethylamino groups. Impurity profiling (e.g., nitro derivatives or acetamide byproducts) should follow pharmacopeial standards, as seen in analogous trifluoromethyl-aniline impurity analyses . Data reproducibility requires calibration against certified reference materials.

Q. What mechanistic hypotheses explain ETAI’s interaction with monoamine neurotransmitters?

ETAI is hypothesized to act as a monoamine-releasing agent, structurally analogous to substituted amphetamines. Computational docking studies and in vitro assays (e.g., radioligand binding) can evaluate its affinity for serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters. Comparative binding profiles with compounds like MDAI or MDMAI may reveal selectivity trends .

Advanced Research Questions

Q. How should researchers address contradictions in ETAI’s pharmacological data across studies?

Discrepancies in potency or selectivity may arise from differences in assay conditions (e.g., cell lines, buffer pH) or impurity interference. A meta-analysis of raw datasets, including statistical re-evaluation of variance (ANOVA) and effect sizes, is recommended. Cross-validation using orthogonal methods (e.g., electrophysiology vs. fluorescence-based uptake assays) can resolve conflicts .

Q. What experimental design considerations are critical for optimizing ETAI’s in vivo pharmacokinetic studies?

Species-specific metabolism (e.g., cytochrome P450 activity) must inform animal model selection. Isotope-labeled ETAI (e.g., ¹⁴C or ³H) enables precise tracking of bioavailability and metabolite identification. Dose-response studies should account for blood-brain barrier permeability, using techniques like microdialysis paired with LC-MS/MS .

Q. How can researchers mitigate challenges in quantifying ETAI’s low-concentration metabolites in biological matrices?

Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) pre-concentration steps improve detection limits. Derivatization agents (e.g., dansyl chloride for amine groups) enhance MS sensitivity. Method validation should include spike-recovery tests and matrix effect evaluations (e.g., ion suppression in plasma) .

Q. What strategies resolve spectral overlap in ¹⁹F NMR analysis of ETAI and its derivatives?

Chemical shift anisotropy can be addressed using gradient-enhanced heteronuclear single quantum coherence (HSQC) or fluorine decoupling. Deuterated solvents and low-temperature NMR (-40°C) reduce signal broadening. For complex mixtures, hyphenated techniques like LC-NMR provide structural resolution .

Methodological and Data Analysis Questions

Q. How should researchers design a robust structure-activity relationship (SAR) study for ETAI analogs?

Systematic variation of substituents (e.g., halogenation, alkyl chain length) requires combinatorial chemistry libraries. Multivariate analysis (e.g., principal component analysis) identifies key physicochemical parameters (logP, polar surface area) driving activity. In silico QSAR models must be validated with external test sets to avoid overfitting .

Q. What statistical methods are appropriate for analyzing dose-dependent neurochemical effects of ETAI?

Non-linear regression (e.g., sigmoidal dose-response curves) calculates EC₅₀ values. Bootstrap resampling assesses confidence intervals for small sample sizes. For time-series data (e.g., neurotransmitter release kinetics), mixed-effects models account for intra-subject variability .

Q. How can interdisciplinary collaboration enhance ETAI’s translational research?

Partnering with computational chemists enables molecular dynamics simulations of ETAI-transporter interactions. Clinical pharmacologists contribute to humanized in vitro models (e.g., liver-on-a-chip for metabolite prediction). Open-access data repositories ensure reproducibility and cross-study comparisons .

Tables for Key Data

Q. Table 1: Common Impurities in ETAI Synthesis

| Impurity Name | CAS RN | Detection Method | Reference Standard |

|---|---|---|---|

| 4-Nitro-3-(trifluoromethyl)-aniline | 393-11-3 | HPLC-UV (254 nm) | EP Impurity A |

| N-[4-Nitro-3-(trifluoromethyl)phenyl]acetamide | 393-12-4 | LC-MS/MS | EP Impurity B |

Q. Table 2: Recommended Analytical Techniques

| Parameter | Technique | Key Considerations |

|---|---|---|

| Purity | HPLC with diode array | Column: C18, 5 µm; Mobile phase: Acetonitrile/0.1% TFA |

| Structural Confirmation | ¹⁹F NMR (376 MHz) | Referencing CF₃COOH as external standard |

| Metabolite Identification | High-resolution LC-QTOF-MS | Collision energy optimization for fragmentation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.